molecular formula C30H42O8 B10770172 Scillarenin 3-O-rhamnoside

Scillarenin 3-O-rhamnoside

Cat. No.: B10770172
M. Wt: 530.6 g/mol
InChI Key: MYEJFUXQJGHEQK-VHQBXUGUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Scillarenin 3-O-rhamnoside typically involves the enzymatic rhamnosylation of scillarenin. This process uses α-l-rhamnosidase, an enzyme that hydrolyzes the terminal l-rhamnose of natural glycosides . The reaction conditions often include a controlled temperature and pH to optimize enzyme activity and yield .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of recombinant microorganisms to express α-l-rhamnosidase. This method allows for large-scale production with high efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions

Scillarenin 3-O-rhamnoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various scillarenin derivatives with modified glycoside moieties, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of Scillarenin 3-O-rhamnoside involves its interaction with specific molecular targets, such as enzymes and receptors in biological systems. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Scillarenin 3-O-rhamnoside is unique due to its specific glycoside structure, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C30H42O8

Molecular Weight

530.6 g/mol

IUPAC Name

5-[(3S,8R,9S,10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C30H42O8/c1-16-24(32)25(33)26(34)27(37-16)38-19-8-11-28(2)18(14-19)5-6-22-21(28)9-12-29(3)20(10-13-30(22,29)35)17-4-7-23(31)36-15-17/h4,7,14-16,19-22,24-27,32-35H,5-6,8-13H2,1-3H3/t16?,19-,20+,21-,22+,24-,25-,26?,27-,28-,29+,30-/m0/s1

InChI Key

MYEJFUXQJGHEQK-VHQBXUGUSA-N

Isomeric SMILES

CC1[C@@H]([C@@H](C([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3=C2)O)C6=COC(=O)C=C6)C)C)O)O)O

Origin of Product

United States

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